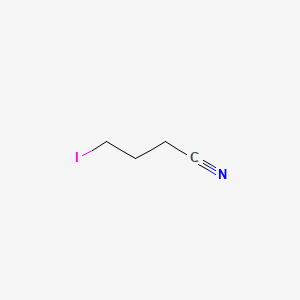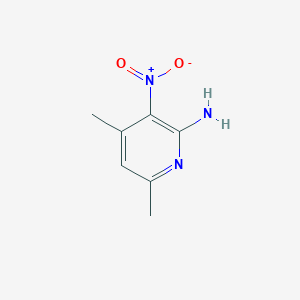
Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-08-8. It has a molecular weight of 262.35 and its IUPAC name is "methyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H15NO2S/c1-8-4-5-10 (6-9 (8)2)11-7-18-13 (15)12 (11)14 (16)17-3/h4-7H,15H2,1-3H3" . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is 28 C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, have shown promise in the development of anticancer agents . The compound’s structure allows for interaction with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. Research is ongoing to synthesize novel thiophene moieties that exhibit significant antitumor activity.
Material Science: Organic Semiconductors
The thiophene ring is a key component in the advancement of organic semiconductors . Its incorporation into materials can enhance electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound’s molecular framework could contribute to the development of high-performance electronic devices.
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene-based molecules, including the one , are known to possess anti-inflammatory properties . They can be used to develop nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation and pain without the side effects associated with steroids.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties . This compound could be utilized to create new antibiotics or antiseptic agents, helping to combat resistant strains of bacteria and other pathogens.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They can form protective layers on metal surfaces, preventing or slowing down the corrosion process. This application is crucial for extending the life of metal structures and components.
Development of Anesthetics
Thiophene compounds have been used in the synthesis of anesthetics . Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could potentially be involved in the creation of new anesthetic agents, improving the efficacy and safety of anesthesia.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-10(6-9(8)2)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKADMQIXDZGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358008 | |
| Record name | methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
CAS RN |
350990-08-8 | |
| Record name | methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















